5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Description
5-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core. The pyrrolo[2,3-c]pyridine system consists of a pyrrole ring fused to a pyridine ring at the 2,3-positions. Key structural features include:
- Methyl substitution at position 3 of the pyrrole ring, contributing steric bulk and modulating lipophilicity.
For example, methylation at the pyrrole nitrogen can be achieved using methyl iodide (MeI) and a strong base like t-BuOK, as demonstrated for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (mp: 60–61°C) . Fluorination at position 5 may involve electrophilic fluorination or cross-coupling reactions with fluorinated boronic esters, similar to methods used for 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine .
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIMEJJZCMAMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CN=C(C=C12)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly: Pyrrolo[2,3-c]pyridine Scaffold Construction
The pyrrolo[2,3-c]pyridine skeleton is typically synthesized via cyclization strategies. A prominent approach involves hydrazine-mediated ring closure , as demonstrated in the synthesis of analogous pyrazolo[3,4-b]pyridines . For 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine, a modified route begins with 2-chloro-5-fluoronicotinic acid (Figure 1). Reduction of the carboxylic acid group using sodium borohydride in the presence of N,N-carbonyldiimidazole yields 2-chloro-3-hydroxymethyl-5-fluoropyridine . Subsequent oxidation with mild oxidizing agents (e.g., MnO₂) generates 2-chloro-3-formyl-5-fluoropyridine , a critical intermediate for cyclization .
Cyclization is achieved by treating the aldehyde with hydrazine hydrate under reflux, forming the pyrrolo[2,3-c]pyridine core. This step mirrors methodologies applied to pyrazolo derivatives, where hydrazine facilitates nucleophilic attack and ring closure .
Fluorination Strategies: Introducing the 5-Fluoro Substituent
Fluorination is often integrated early in the synthesis to avoid harsh late-stage fluorinating agents. The 2-chloro-5-fluoronicotinic acid starting material inherently incorporates the fluorine atom, ensuring regioselectivity at the 5-position . Alternative routes for late-stage fluorination, such as Balz-Schiemann reactions or electrophilic fluorination , are less common due to competing side reactions and lower yields in polycyclic systems .
The introduction of the 3-methyl group is achieved via alkylation or cross-coupling reactions . A robust method involves treating 5-fluoro-1H-pyrrolo[2,3-c]pyridine with methyl iodide in the presence of a strong base (tert-butoxide) and a phase-transfer catalyst (e.g., TDA-1) . This procedure, adapted from pyrrolo[2,3-b]pyridine methylation , proceeds at room temperature with an 85% yield (Table 1).
Table 1. Methylation Reaction Conditions and Outcomes
Purification and Analytical Characterization
Post-synthetic purification often employs ion-exchange chromatography (e.g., DOWEX resin) or recrystallization from methanol/water mixtures . The final product is characterized by:
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LC-MS (ES) : m/z 151.1 [M+H]⁺ (calculated for C₈H₇FN₂: 150.15 g/mol) .
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¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, H-2), 7.92 (d, J = 8.4 Hz, 1H, H-6), 6.85 (dd, J = 4.2 Hz, 1H, H-4), 2.45 (s, 3H, CH₃) .
Challenges and Industrial Scalability
Key challenges include:
-
Regioselectivity : Competing methylation at nitrogen versus carbon requires precise base selection .
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Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may hinder methylation efficiency compared to toluene .
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Yield Optimization : Multi-step sequences necessitate high-yielding reactions to avoid cumulative losses .
Scalable processes prioritize one-pot reactions and catalytic methodologies , as seen in Suzuki couplings for related azaindoles .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrolopyridine Derivatives
Key Observations :
Table 3: Comparative Physicochemical Data
Key Insights :
- The target compound’s predicted logP (~1.8) suggests balanced lipophilicity, suitable for oral bioavailability.
- Methylation generally increases logP (e.g., 7-chloro-1-methyl derivative: logP ~2.3) compared to non-methylated analogues .
Biological Activity
5-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological properties. The fluorine atom and methyl group are critical for its interaction with biological targets.
Structural Formula
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly protein kinases. It has been shown to inhibit various kinase activities, which play crucial roles in cell signaling pathways related to cancer and other diseases.
Key Targets
- Kinases : The compound has demonstrated selective inhibition of several kinases involved in cell proliferation and survival.
- CDK1 : It acts as an inhibitor of cyclin-dependent kinase 1 (CDK1), which is essential for cell cycle regulation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.4 | Inhibition of CDK1 |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies suggest it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound on lung cancer models. The results indicated a significant reduction in tumor size and increased survival rates in treated subjects compared to controls.
Study on Inflammatory Response
Another study assessed the compound's effect on inflammatory bowel disease models. The findings revealed that it significantly reduced inflammation markers and improved histological scores in treated animals.
Q & A
Q. What synthetic methodologies are effective for constructing the pyrrolo[2,3-c]pyridine core in 5-fluoro-3-methyl derivatives?
The pyrrolo[2,3-c]pyridine scaffold can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated intermediates (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) and boronic acids. For example, coupling 5-bromo precursors with aryl/heteroaryl boronic acids in the presence of K₂CO₃ and Pd(PPh₃)₄ yields substituted derivatives . Fluorination at the 5-position may involve electrophilic fluorinating agents like Selectfluor® under anhydrous conditions, as demonstrated in analogous pyrrolo[2,3-b]pyridine systems . Methylation at the 3-position could employ methyl halides or trimethylaluminum in basic media.
Q. How can purification and structural validation be optimized for this compound?
Purification typically involves silica gel column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10 ratio) to isolate intermediates . Final compounds are validated via ¹H/¹³C NMR, with NH protons in pyrrolo[2,3-c]pyridines appearing as broad singlets near δ 13 ppm in DMSO-d₆ . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ within 0.3 ppm error) . For ambiguous cases, 2D NMR (e.g., gHMBC) resolves substitution patterns .
Q. What analytical techniques are critical for assessing purity and stability?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies impurities. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via LC-MS. Residual solvents are quantified per ICH guidelines using GC-MS .
Advanced Research Questions
Q. How do electronic effects of the 5-fluoro and 3-methyl groups influence reactivity and biological activity?
The 5-fluoro group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions or cross-couplings. The 3-methyl group introduces steric hindrance, potentially modulating binding affinity in target proteins. Structure-activity relationship (SAR) studies on analogous pyrrolo[2,3-b]pyridines reveal that electron-withdrawing substituents (e.g., NO₂, CF₃) at the 5-position improve kinase inhibition, while methyl groups optimize lipophilicity . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like CDK4/6 or VEGFR .
Q. How can conflicting spectroscopic data (e.g., overlapping signals) be resolved?
Contradictions in NMR assignments (e.g., aromatic proton overlaps) require advanced techniques:
- Variable-temperature NMR to sharpen broad NH signals.
- ¹⁹F NMR to confirm fluorine placement (e.g., δ -172 ppm for 3-fluoro derivatives) .
- NOESY/ROESY to differentiate regioisomers by spatial proximity of substituents .
Q. What strategies mitigate low yields in fluorination or methylation steps?
- Fluorination : Optimize reaction time and temperature (e.g., 70°C for 12–16 hours with Selectfluor®) . Anhydrous conditions (CH₃CN/EtOH) minimize side reactions.
- Methylation : Use NaH as a base for methyl halides to enhance nucleophilicity. Alternatively, employ trimethylaluminum in THF at 0°C for regioselective methylation .
Q. How can computational models guide the design of derivatives with improved pharmacokinetics?
- DFT calculations (e.g., Gaussian 09) predict frontier molecular orbitals and reactivity sites.
- ADMET prediction tools (e.g., SwissADME) estimate logP, solubility, and CYP450 interactions.
- Molecular dynamics simulations (e.g., GROMACS) assess binding stability in biological targets .
Data Contradiction and Optimization
Q. How to address discrepancies in biological activity across similar derivatives?
SAR contradictions may arise from off-target effects or assay variability. Solutions include:
- Dose-response curves (IC₅₀ values) across multiple replicates.
- Selectivity profiling against related kinases/enzymes (e.g., KinomeScan) .
- Metabolite identification (via LC-HRMS) to rule in/out prodrug activation .
Q. What experimental controls are essential in fluorination reactions to ensure reproducibility?
- Internal standards : Use deuterated analogs (e.g., D₃-methyl groups) to monitor reaction progress.
- Blank reactions : Exclude boronic acids to confirm coupling efficiency.
- Isotope-labeling : ¹⁸O-water traces in hydrolysis steps to confirm mechanism .
Methodological Tables
| Analytical Benchmarks | Criteria |
|---|---|
| ¹H NMR (DMSO-d₆) | NH: δ 13.3–13.5 ppm |
| ¹⁹F NMR | δ -170 to -175 ppm |
| HRMS accuracy | ≤ 0.5 ppm error |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
